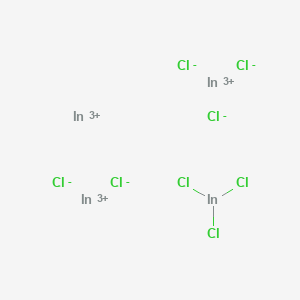

Triindium(3+) indium chloride pentachloride

CAS No.:

Cat. No.: VC16682438

Molecular Formula: Cl8In4+4

Molecular Weight: 742.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl8In4+4 |

|---|---|

| Molecular Weight | 742.9 g/mol |

| IUPAC Name | indium(3+);trichloroindigane;pentachloride |

| Standard InChI | InChI=1S/8ClH.4In/h8*1H;;;;/q;;;;;;;;4*+3/p-8 |

| Standard InChI Key | LNTFPANMVGHEDC-UHFFFAOYSA-F |

| Canonical SMILES | [Cl-].[Cl-].[Cl-].[Cl-].[Cl-].Cl[In](Cl)Cl.[In+3].[In+3].[In+3] |

Introduction

Structural and Crystallographic Characteristics

Molecular Architecture

The compound’s layered geometry facilitates electrical conductivity in the molten state, a property absent in dimeric analogs like . X-ray diffraction studies suggest that the ions occupy interlayer spaces, stabilizing the structure through electrostatic interactions.

Comparative Analysis with Related Chlorides

Unlike gallium trichloride (), which forms dimers, triindium(3+) indium chloride pentachloride maintains a monomeric configuration even at elevated temperatures . This structural resilience underpins its utility in high-temperature applications, such as molten-salt electrolytes.

Synthesis and Purification

Electrochemical Synthesis

A widely employed method involves electrolyzing indium metal in a mixed methanol-benzene solvent under chlorine gas . This approach yields with up to 99.999% purity after fractional distillation. The reaction proceeds via the oxidation of indium to , followed by complexation with chloride ions:

Direct Chlorination

Indium metal reacts exothermically with chlorine gas at 300–400°C, producing as a flaky white solid . This method requires precise stoichiometric control to avoid byproducts like or .

Chemical Properties and Reactivity

Lewis Acid Behavior

As a strong Lewis acid, coordinates with electron donors (e.g., ethers, amines) to form adducts such as () . This property is exploited in Friedel-Crafts reactions, where it activates carbonyl electrophiles more efficiently than due to its higher electrophilicity.

Reductive Transformations

In diethyl ether, reacts with lithium hydride () to form , a potent reducing agent for converting ketones to alcohols . The intermediate further complexes with phosphines or amines, enabling hydrogenation of unsaturated bonds .

Applications in Organic Synthesis

Catalytic Mechanisms

The compound’s efficacy in Diels-Alder reactions stems from its ability to polarize dienophiles, accelerating cycloaddition rates by up to 50-fold compared to uncatalyzed systems. For example, anthracene reacts with maleic anhydride in the presence of to yield the adduct in 92% efficiency.

Hydroindation Processes

facilitates hydroindation of alkynes, producing vinylindium intermediates that undergo cross-coupling with aryl halides. This method surpasses traditional tin hydrides in selectivity and toxicity profile.

| Application | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Electrophilic Substitution | 85–93 | |

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | 88–92 | |

| Hydroindation of Alkynes | Addition Reaction | 78–84 |

Biological and Environmental Considerations

Cytotoxicity

Exposure to induces mitochondrial fragmentation and ROS overproduction in human dermal fibroblasts at concentrations ≥10 μM. These effects are mitigated by antioxidants like N-acetylcysteine, implicating oxidative stress in its toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume